N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide
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Overview
Description
N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperidine ring conjugated to a benzyl group and a thiophene ring substituted with a sulfonamide group
Mechanism of Action
Target of Action
The primary target of N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft . The increased acetylcholine enhances the transmission of signals across the synapse, affecting various physiological processes.
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting Acetylcholinesterase, it prevents the breakdown of acetylcholine, a key neurotransmitter in this pathway. This leads to enhanced cholinergic transmission, affecting various physiological processes such as muscle contraction, heart rate, and memory .
Pharmacokinetics
The compound’s bioavailability, or the extent to which it reaches systemic circulation, is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission. By increasing the concentration of acetylcholine in the synaptic cleft, the compound can affect various physiological processes, potentially leading to effects such as improved memory and cognition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target. Additionally, individual factors such as age, sex, genetic factors, and health status can influence the compound’s efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzyl group and the thiophene ring. The final step involves the sulfonation of the thiophene ring to introduce the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may produce secondary or tertiary amines .
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
- N-Benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride
- (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
Uniqueness
N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry. Its structural features also contribute to its potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-15-7-8-18(23-15)24(21,22)19-13-16-9-11-20(12-10-16)14-17-5-3-2-4-6-17/h2-8,16,19H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXWOBVMKCUNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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